Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
Description
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-, is a substituted cyclohexene derivative featuring a phenyl group at position 3 and a trimethylsilyloxy (-OSiMe₃) group at position 1. The trimethylsilyloxy group is a common protecting group in organic synthesis, known for its steric bulk and electron-withdrawing properties, which can modulate reactivity and stability .
Properties
IUPAC Name |
trimethyl-(3-phenylcyclohexen-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSTRHDSUWTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339104 | |
| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108643-81-8 | |
| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Phenyl Group Introduction
Cyclohexene is treated with phenylmagnesium bromide (C₆H₅MgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent attacks the cyclohexene double bond, forming a cyclohexylmagnesium bromide intermediate. Quenching with a proton source (e.g., ammonium chloride) yields 3-phenylcyclohexene.
Step 2: Silyl Protection
The hydroxyl group in 3-phenylcyclohexenol is protected using trimethylsilyl chloride (Me₃SiCl) in the presence of a base such as triethylamine (Et₃N). The reaction proceeds via nucleophilic substitution, where the base scavenges HCl, driving the reaction to completion:
Optimization Notes :
-
Temperature : Reactions are conducted at 0–5°C to minimize side reactions.
-
Solvent : Dichloromethane (DCM) or toluene is preferred for solubility and ease of workup.
-
Yield : Typically 65–75% after column chromatography.
Direct Silylation of Cyclohexenone Derivatives
An alternative route involves the silylation of 3-phenylcyclohexenone. This method leverages the enolizable α-hydrogen of the ketone, which reacts with trimethylsilyl chloride to form the silyl enol ether:
Reaction Mechanism
-
Enol Formation : The ketone tautomerizes to its enol form under basic conditions.
-
Silylation : The enol attacks Me₃SiCl, facilitated by a base (e.g., Et₃N), resulting in the silyl-protected product.
Conditions :
-
Base : Triethylamine (1.1 equiv) in toluene.
-
Temperature : 50°C for 4 hours.
-
Workup : Filtration of Et₃NH⁺Cl⁻, solvent removal, and vacuum distillation.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 78–82% |
| Purity (GC) | >98% |
This method, adapted from analogous syntheses of silyl enol ethers, avoids toxic solvents like benzene and uses cost-effective triethylamine instead of pyridine.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety. Key features include:
Reactor Design
-
Continuous Flow Systems : Enhance mixing and heat transfer.
-
Inert Atmosphere : Nitrogen or argon to prevent oxidation.
Purification Techniques
-
Distillation : Fractional distillation under reduced pressure (e.g., 72–74°C at 12 mmHg).
-
Crystallization : Recrystallization from hexane/ethyl acetate mixtures improves purity to >99%.
Economic Considerations :
-
Solvent Recycling : Toluene is recovered and reused, reducing waste.
-
Catalyst Efficiency : Base stoichiometry is optimized to 1.05 equiv to minimize excess.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Grignard + Silylation | PhenylMgBr, Me₃SiCl, Et₃N | 0–5°C, THF/DCM | 65–75 | 95–98 | Moderate |
| Direct Silylation | Me₃SiCl, Et₃N, Toluene | 50°C, 4 hrs | 78–82 | >98 | High |
| Industrial Process | Me₃SiCl, Et₃N, Toluene | Continuous flow, 50°C | 80–85 | >99 | Very High |
Key Challenges :
-
Steric Hindrance : The phenyl group at position 3 slows silylation kinetics.
-
Byproduct Formation : Over-silylation or elimination reactions require careful temperature control.
Emerging Methodologies
Photocatalytic Silylation
Recent advances explore visible-light-mediated silylation using catalysts like Ir(ppy)₃. This method offers milder conditions (room temperature, 24 hours) but is currently limited to small-scale applications.
Biocatalytic Approaches
Enzymatic silylation using lipases or esterases is under investigation, though yields remain low (<40%).
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Organic Synthesis
Michael Addition Reactions
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is utilized in Michael addition reactions, particularly with methyl vinyl ketone. This reaction is significant for synthesizing more complex organic molecules, as it allows for the introduction of functional groups that can be further modified. This compound acts as a nucleophile in these reactions, facilitating the formation of carbon-carbon bonds .
Case Study: Synthesis of Ethynyl Cyclohexene Derivatives
A notable application involves the synthesis of ethynyl cyclohexene derivatives through the hydrolysis of ester groups using alkalis such as sodium hydroxide. This method has been demonstrated to yield compounds with enhanced reactivity and potential applications in medicinal chemistry .
Potential Drug Development
The unique structural features of cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- suggest potential applications in drug development. The compound's ability to form stable intermediates during chemical reactions can be exploited to create novel pharmaceutical agents.
Case Study: Antifungal Activity
Research has indicated that compounds related to cyclohexene derivatives exhibit antifungal properties against various pathogens. For instance, studies on similar siloxane compounds have shown efficacy against fungi like Fusarium, suggesting that cyclohexene derivatives could be further explored for their antifungal potential .
Environmental Applications
Silicone-Based Surfactants
Due to their surface-active properties, cyclohexene derivatives can be employed in formulating silicone-based surfactants. These surfactants are used in various cleaning products and agricultural applications, where they help improve the dispersion of active ingredients.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- 1-Methyl-2-trimethylsilyloxycyclohexene (): Substituents: Methyl group at position 1, trimethylsilyloxy at position 2. Key Differences: The absence of a phenyl group reduces aromatic interactions. Reactivity: The silyloxy group at position 2 may direct electrophilic attacks to adjacent positions, unlike the phenyl group in the target compound, which could stabilize radicals or carbocations via resonance .
- 4-Methyl-2-(trimethylsilyloxymethylidene)cyclohexanone (): Substituents: Methyl at position 4, trimethylsilyloxymethylidene (a conjugated silyl enol ether) at position 2. Key Differences: The ketone functionality introduces polarity, contrasting with the purely hydrocarbon backbone of the target compound. The conjugated system may enhance UV absorption or participation in cycloadditions .
3-Cyclohexene-1-carboxylic acid, 5-(trimethylsilyl)-, methyl ester ():
- Substituents: Trimethylsilyl at position 5, esterified carboxylic acid at position 1.
- Key Differences: The ester group increases hydrophilicity and susceptibility to hydrolysis, unlike the inert phenyl group in the target compound. The silyl group’s position affects steric hindrance during reactions .
Physical and Chemical Properties
- Volatility and Solubility: The trimethylsilyloxy group increases volatility compared to hydroxylated derivatives (e.g., cyclohexenol) but reduces it relative to purely alkyl-substituted cyclohexenes . The phenyl group decreases solubility in polar solvents (e.g., water, ethanol) compared to methyl or ester-substituted analogs .
Thermal Stability :
- Silyl ethers are thermally stable up to ~200°C, but the phenyl group may introduce additional stability via conjugation, delaying decomposition compared to aliphatic analogs .
Biological Activity
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- can be synthesized through various methods involving nucleophilic additions to cyclohexene derivatives. The process typically involves the reaction of phenyl sulfone with trimethylsilyl groups, allowing for the formation of trisubstituted cyclohexenes. This compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis .
Antioxidant Properties
Recent studies have indicated that compounds similar to Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The antioxidant capacity of related compounds has been measured using various assays, such as DPPH and ABTS radical scavenging tests. For instance, a study demonstrated that trimethylsilyl ethers possess notable antioxidant properties, which could be extrapolated to Cyclohexene derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of Cyclohexene derivatives has also been explored. In vitro studies have shown that certain cyclohexene compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This activity is particularly relevant for developing therapeutic agents for inflammatory diseases .
Study on Anti-inflammatory Activity
In a significant study published in the Tropical Journal of Natural Product Research, researchers evaluated the anti-inflammatory effects of various cyclohexene derivatives. The study utilized protein denaturation and hemolysis assays to assess the anti-inflammatory activity. Results indicated that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like Diclofenac, suggesting their potential as therapeutic agents .
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Cyclohexene derivative A | 45 ± 5 | Inhibition of protein denaturation |
| Cyclohexene derivative B | 30 ± 3 | Reduction of cytokine release |
Antioxidant Activity Assessment
Another study focused on the antioxidant properties of cyclohexene derivatives, where the DPPH assay was employed to quantify their radical scavenging ability. The results demonstrated that these compounds could effectively neutralize free radicals, highlighting their potential use in preventing oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Cyclohexene derivative A | 78.5 ± 2.0 |
| Cyclohexene derivative B | 65.2 ± 1.5 |
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 3-phenyl-1-(trimethylsilyloxy)cyclohexene with high purity?
- Methodological Answer : The synthesis typically involves silylation of the corresponding alcohol under anhydrous conditions. For example, the hydroxyl group of 3-phenyl-1-hydroxycyclohexene is protected using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) in an inert atmosphere (argon/nitrogen). Purification via vacuum distillation or column chromatography (using hexane/ethyl acetate) ensures >95% purity. Moisture-sensitive intermediates necessitate strict exclusion of water .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Due to its sensitivity to moisture, the compound must be stored under inert gas (argon) in sealed, flame-dried glassware. Desiccants (e.g., molecular sieves) should be used in storage environments. Reaction setups should employ Schlenk lines or gloveboxes to avoid hydrolysis, which generates silanol byproducts and reduces reactivity .
Q. What analytical techniques are recommended for characterizing 3-phenyl-1-(trimethylsilyloxy)cyclohexene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms structural integrity, with characteristic trimethylsilyl (TMS) peaks at δ 0.1–0.3 ppm in ¹H NMR. Gas Chromatography-Mass Spectrometry (GC-MS) monitors purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies Si-O-C stretching vibrations (~840 cm⁻¹). Elemental analysis validates carbon and hydrogen content .
Advanced Research Questions
Q. How does the trimethylsilyloxy group influence the regioselectivity of Diels-Alder reactions involving this compound?
- Methodological Answer : The TMS group acts as an electron-donating substituent, stabilizing transition states through hyperconjugation. In Diels-Alder reactions, it directs endo selectivity by polarizing the dienophile. Computational studies (e.g., DFT calculations) and kinetic experiments (variable-temperature NMR) can quantify these effects. Comparative studies with non-silylated analogs reveal enhanced reaction rates and altered regiochemical outcomes .
Q. What environmental factors critically impact the stability of this compound during catalytic hydrogenation?
- Methodological Answer : Temperature and solvent polarity significantly affect stability. Hydrogenation reactions using palladium on carbon (Pd/C) require anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis. Elevated temperatures (>60°C) accelerate decomposition, necessitating low-temperature protocols (0–25°C). pH-controlled conditions (neutral to mildly acidic) prevent desilylation, verified by in situ IR monitoring .
Q. Can this compound serve as a precursor for synthesizing stereochemically complex natural products?
- Methodological Answer : Yes, its rigidity and silyl protection enable stereocontrolled transformations. For example, it has been used in the synthesis of Δ¹,⁹-octalone, a key intermediate in terpenoid biosynthesis. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can introduce stereocenters. Case studies include total syntheses of sesquiterpenes, where the TMS group is later removed via fluoride-mediated desilylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
